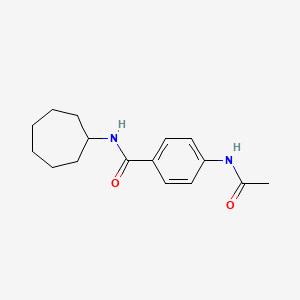

![molecular formula C20H12O5 B5536112 6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)

6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate

Übersicht

Beschreibung

6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate, also known as coumarin-3-carbonyl phenyl carbonate, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a derivative of coumarin, which is a natural compound found in many plants and has been used in traditional medicine for centuries.

Wissenschaftliche Forschungsanwendungen

Catalyst-Free Synthesis in Aqueous Media

One notable application involves the catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and their oxidation into benzo[c]chromen-6-ones using aqueous H2O2, highlighting an environmentally friendly approach. This methodology features intramolecular Diels–Alder reactions and represents a significant stride in green chemistry (Yan He et al., 2012, Green Chemistry).

Synthetic Protocols Review

The synthesis of 6H-benzo[c]chromen-6-ones has been extensively reviewed, underscoring their importance as core structures of secondary metabolites with considerable pharmacological significance. The review covers various synthetic protocols, including Suzuki coupling reactions and metal or base-catalyzed cyclizations, highlighting the synthetic versatility and the need for efficient procedures (Ofentse Mazimba, 2016, ChemInform).

Transition-Metal-Free Intramolecular Arylation

The development of a direct transition-metal-free, base-mediated intramolecular arylation of phenols with aryl halides represents a significant advancement. This method enables the formation of 6H-benzo[c]chromenes through a process that includes the formation of a benzyne intermediate and a formal C-H activation to form the carbon-carbon bond, demonstrating an innovative approach to bond formation (G. B. Bajracharya & O. Daugulis, 2008, Organic Letters).

Fluorescence Properties and Solid-State Structure

The synthesis and characterization of benzo[c]coumarin carboxylic acids have revealed excellent fluorescence properties in ethanol solution and the solid state. This research showcases the potential of these compounds in developing new fluorescent materials (Juan Shi et al., 2017, Zeitschrift für Kristallographie - Crystalline Materials).

Green Synthesis and Photocatalysis

Research into the use of dimethyl carbonate as a green solvent for photocatalytic synthesis, particularly for the partial oxidation of phenanthrene using anatase TiO2, demonstrates the compound's versatility in environmental applications. This study highlights a sustainable route for the synthesis and degradation of polycyclic aromatic hydrocarbons (M. Bellardita et al., 2014, RSC Advances).

Eigenschaften

IUPAC Name |

(6-oxobenzo[c]chromen-3-yl) phenyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5/c21-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)25-19)24-20(22)23-13-6-2-1-3-7-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZFLTREEADAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)

![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)

![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)

![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)

![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)

methanone](/img/structure/B5536064.png)

![ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5536080.png)

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)

![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)

![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5536140.png)

![N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)